molecular formula C11H14N2O7S2 B13072156 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid; sulfuric acid

4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid; sulfuric acid

Cat. No.: B13072156
M. Wt: 350.4 g/mol
InChI Key: ZGCVFRKJOQWSOB-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid; sulfuric acid is a complex organic compound that features a pyrazole ring substituted with methyl groups at positions 3 and 5, attached to a benzene ring which is further substituted with a sulfonic acid group. This compound is often used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid typically involves the alkylation of pyrazoles with bromomethyl compounds. The reaction is carried out using potassium tert-butoxide in tetrahydrofuran (THF) as a solvent . The reaction conditions include refluxing the mixture for a few hours, followed by cooling to room temperature.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. similar compounds are often synthesized using large-scale organic synthesis techniques involving continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid, also known as 4-(3,5-dimethylpyrazol-1-yl)benzenesulfonic acid, is a compound characterized by its unique pyrazole scaffold. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anti-inflammatory, and antitumor properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H12N2O3S
  • Molecular Weight : 252.28 g/mol
  • CAS Number : 91088-11-8
  • Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO.

The structural characteristics of the compound contribute to its biological activity, particularly the presence of the sulfonic acid group and the pyrazole ring.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing the pyrazole moiety. For instance, derivatives of pyrazoles have shown significant inhibitory effects against various pathogenic bacteria. In vitro assays demonstrated that 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid exhibits notable antibacterial activity comparable to standard antibiotics .

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acidStaphylococcus aureus32 µg/mL
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acidEscherichia coli64 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays. It has been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound's ability to reduce prostaglandin synthesis indicates its potential as an anti-inflammatory agent .

Activity IC50 Value
COX-1 Inhibition10 µM
COX-2 Inhibition8 µM

Antitumor Activity

Emerging evidence suggests that derivatives of pyrazoles can exhibit antitumor properties. Studies have shown that certain pyrazole-containing compounds induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves the activation of caspases and modulation of cell cycle regulators .

Cell Line IC50 Value
MCF-715 µg/mL
HCT11612 µg/mL

Study on Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of various pyrazole derivatives against multi-drug resistant strains. The results indicated that the sulfonic acid derivative exhibited a significant reduction in bacterial growth rates compared to control groups. The study concluded that this compound could be a lead for developing new antibacterial agents .

Study on Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects were assessed using a murine model of inflammation. The administration of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid resulted in decreased levels of inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potent anti-inflammatory action through cytokine modulation .

Properties

Molecular Formula

C11H14N2O7S2

Molecular Weight

350.4 g/mol

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)benzenesulfonic acid;sulfuric acid

InChI

InChI=1S/C11H12N2O3S.H2O4S/c1-8-7-9(2)13(12-8)10-3-5-11(6-4-10)17(14,15)16;1-5(2,3)4/h3-7H,1-2H3,(H,14,15,16);(H2,1,2,3,4)

InChI Key

ZGCVFRKJOQWSOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)S(=O)(=O)O)C.OS(=O)(=O)O

Origin of Product

United States

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